2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide
Description
2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzazepine derivatives. This compound is characterized by the presence of a benzazepine ring system, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The methylsulfonyl group attached to the benzazepine ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
2-(7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-19(17,18)12-3-2-10-4-6-15(9-13(14)16)7-5-11(10)8-12/h2-3,8H,4-7,9H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKXVCLTIJEWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCN(CC2)CC(=O)N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenylhydrazine and a ketone. The reaction is often carried out under acidic conditions using a catalyst like methanesulfonic acid.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the benzazepine derivative to form the acetamide group. This can be achieved using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of 2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like crystallization, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzazepine derivatives.
Scientific Research Applications
2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide can be compared with other benzazepine derivatives, such as:
7-Chloro-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide: Similar structure but with a chloro group instead of a methylsulfonyl group.
7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide: Contains a methoxy group instead of a methylsulfonyl group.
The uniqueness of 2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
